N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
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Overview
Description
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperazine ring, a triazoloquinazoline moiety, and various substituted phenyl groups. Its unique structural features make it a potential candidate for various pharmacological applications.
Preparation Methods
The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the triazoloquinazoline moiety. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s interactions with biological macromolecules make it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Due to its structural features, it has potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This can lead to therapeutic effects, such as the inhibition of disease-related processes or the activation of protective mechanisms .
Comparison with Similar Compounds
When compared to similar compounds, N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide stands out due to its unique structural features and potential applications. Similar compounds include:
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Known for its high affinity and selectivity for dopamine D4 receptors.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Investigated for their atypical antipsychotic activity.
Properties
IUPAC Name |
N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36FN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNMCRBDKBRBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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